2-(1-Benzylpiperidin-4-yl)ethanamine
Overview
Description
2-(1-Benzylpiperidin-4-yl)ethanamine (2-BPEA) is an organic compound belonging to the class of piperidines. It is a derivative of the naturally occurring amino acid, phenylalanine, and is commonly used in scientific research for its various biochemical and physiological effects. Its structure is composed of a benzyl group attached to a piperidine ring, with an ethanamine group attached at the 4-position. 2-BPEA is a versatile compound, as it can be used in a variety of laboratory experiments, and has a range of applications in scientific research.
Scientific Research Applications
- Summary of the Application: “2-(1-Benzylpiperidin-4-yl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen or a carbonyl group). They are versatile compounds used in organic synthesis, medicinal chemistry, and materials science.
- Methods of Application or Experimental Procedures: The dehydration reaction between “2-(1-Benzylpiperidin-4-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
- Results or Outcomes: The synthesized Schiff bases showed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . They also revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRPOHWEJUTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365415 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpiperidin-4-yl)ethanamine | |
CAS RN |
86945-25-7 | |
Record name | 2-(1-benzylpiperidin-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzylpiperidin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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